2-(4-chlorophenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid, a mixture of diastereomers, is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Bromination: The starting material, 4-chlorobenzene, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromo-4-chlorobenzene.
Cycloaddition: The brominated compound then undergoes a [2+2] cycloaddition reaction with ethylene to form the cyclobutane ring, resulting in 2-(4-chlorophenyl)cyclobutane.
Carboxylation: The cyclobutane ring is then carboxylated to introduce the carboxylic acid group, yielding 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic systems and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Amines, ethers.
Scientific Research Applications
2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing enzyme activity and cellular processes. The chlorophenyl group may interact with receptors or enzymes, modulating their function.
Comparison with Similar Compounds
2-(4-Chlorophenyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring and chlorophenyl substitution. Similar compounds include:
2-(4-Methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
2-(4-Nitrophenyl)cyclobutane-1-carboxylic acid: Similar structure but with a nitro group instead of chlorine.
2-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of chlorine.
These compounds differ in their electronic properties and biological activities, highlighting the uniqueness of 2-(4-chlorophenyl)cyclobutane-1-carboxylic acid.
Properties
CAS No. |
1516323-23-1 |
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Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO2/c12-8-3-1-7(2-4-8)9-5-6-10(9)11(13)14/h1-4,9-10H,5-6H2,(H,13,14) |
InChI Key |
NZSRDUSALFFKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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